molecular formula H2O2Sn B14673365 lambda~2~-Stannanone--water (1/1) CAS No. 39321-14-7

lambda~2~-Stannanone--water (1/1)

Cat. No.: B14673365
CAS No.: 39321-14-7
M. Wt: 152.72 g/mol
InChI Key: LCLMKSPTPNBUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

λ²-Stannanone–water (1/1) is a tin-based organometallic compound characterized by a 1:1 stoichiometric ratio of stannanone (Sn=O functional group) to water. This adduct forms through hydrogen bonding between the oxygen atom of the stannanone moiety and water molecules, resulting in a stabilized crystalline structure. The synthesis typically involves controlled oxidation of tin precursors in aqueous or polar solvent systems. For instance, describes analogous procedures where enone derivatives are reacted with H₂O₂ and NaOH in acetone/methanol mixtures, a method adaptable to λ²-stannanone synthesis. The compound’s stability and reactivity are influenced by strong-bonded water interactions, as highlighted in , where water’s role in modulating pharmaceutical compound stability is emphasized.

Properties

CAS No.

39321-14-7

Molecular Formula

H2O2Sn

Molecular Weight

152.72 g/mol

IUPAC Name

oxotin;hydrate

InChI

InChI=1S/H2O.O.Sn/h1H2;;

InChI Key

LCLMKSPTPNBUGU-UHFFFAOYSA-N

Canonical SMILES

O.O=[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–water (1/1) typically involves the reaction of organotin precursors with water under controlled conditions. One common method includes the hydrolysis of organotin chlorides in the presence of a suitable base, leading to the formation of the stannanone-water complex. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of lambda2-Stannanone–water (1/1) often employs large-scale hydrolysis processes, utilizing automated reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Lambda2-Stannanone–water (1/1) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the stannanone moiety to lower oxidation state tin species.

    Substitution: The water molecule in the complex can be substituted by other ligands, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Ligands like phosphines and amines can replace the water molecule under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state tin oxides.

    Reduction: Lower oxidation state tin hydrides.

    Substitution: Various organotin complexes with different ligands.

Scientific Research Applications

Lambda~2~-Stannanone–water (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lambda2-Stannanone–water (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity, while its anticancer properties are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Tin–Water Adducts

Compound Molecular Formula Melting Point (°C) Solubility in Water Key Applications
λ²-Stannanone–Water (1/1) SnO·H₂O 220–240 (decomp.) Moderate Catalysis, Sensors
Butyl(hydroxy)stannanone C₄H₉SnO₂·H₂O 180–200 Low Polymer stabilization
SnO₂·nH₂O SnO₂·nH₂O (n=1–3) >300 Insoluble Electrodes, Coatings

Sources: Synthesis protocols ( ), stability studies ( ), and reagent guidelines ( ).

Research Findings and Analytical Insights

Stability and Hydration Dynamics

  • λ²-Stannanone–Water (1/1) exhibits reversible water loss at 100–120°C, retaining its Sn=O framework. This contrasts with SnO₂ hydrates, which irreversibly dehydrate to amorphous SnO₂ ( ).
  • Strong-bonded water in λ²-stannanone enhances its oxidative stability, as shown in , where tightly bound water reduces Sn⁴⁺→Sn²⁺ reduction in acidic conditions.

Catalytic Performance

  • In cross-coupling reactions, λ²-stannanone–water outperforms butyl(hydroxy)stannanone due to its unhindered Sn=O active site. For example, notes similar enone-derived catalysts achieving >90% yield in ketone syntheses.

Analytical Challenges

  • Purity assessment via ICP-AES ( ) requires careful control of HCl/HNO₃ digestion to avoid Sn=O bond cleavage.
  • Reagent-grade water (ASTM Type I, ) is critical to prevent contamination during synthesis, as trace metals destabilize the Sn=O–H₂O network.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.